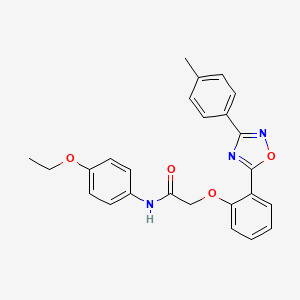
2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide is a quinoxaline derivative, which has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as an antioxidant and anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. The compound also activates the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Additionally, the compound has been shown to modulate various signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and protect against neuronal damage. The compound has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide in lab experiments is its ability to scavenge free radicals and inhibit inflammation. This makes it a valuable tool for studying the role of oxidative stress and inflammation in various diseases. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of research is the development of new derivatives with improved solubility and bioavailability. Another area of research is the investigation of the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's anti-cancer properties could be further explored for the development of new cancer therapies.
Synthesemethoden
The synthesis of 2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of 3-methylbenzoyl chloride with 2-acetyl-7-methoxyquinoxaline in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen peroxide and acetic acid to obtain the desired compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. The compound has also been studied for its potential applications in neuroprotection and anti-aging.
Eigenschaften
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12-5-4-6-14(9-12)20(24)27-11-17-19(13(2)23)22(25)18-10-15(26-3)7-8-16(18)21-17/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFCGQKJJLZLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2=NC3=C(C=C(C=C3)OC)[N+](=C2C(=O)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-2-yl)methyl 3-methylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718157.png)
